s-Hexadecyl chloroethanethioate
Description
s-Hexadecyl chloroethanethioate (CAS: Not explicitly provided in evidence) is a thioester derivative characterized by a hexadecyl (C₁₆) alkyl chain, a chloro-substituted ethanethioate backbone, and a sulfur-based ester functional group. Thioesters like this compound are critical in organic synthesis, serving as intermediates for surfactants, agrochemicals, and pharmaceuticals due to their reactivity and lipophilic nature.
Properties
CAS No. |
6310-33-4 |
|---|---|
Molecular Formula |
C18H35ClOS |
Molecular Weight |
335.0 g/mol |
IUPAC Name |
S-hexadecyl 2-chloroethanethioate |
InChI |
InChI=1S/C18H35ClOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-18(20)17-19/h2-17H2,1H3 |
InChI Key |
UOLMCTUHVUSZEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Hexadecyl chloroethanethioate typically involves the reaction of hexadecanol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate hexadecyl chloroacetate, which is then treated with a thiol reagent to yield the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as chloroform or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
s-Hexadecyl chloroethanethioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol and thiol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted thioesters depending on the nucleophile used.
Scientific Research Applications
s-Hexadecyl chloroethanethioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other thioesters and related compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.
Mechanism of Action
The mechanism of action of s-Hexadecyl chloroethanethioate involves its interaction with biological membranes and proteins. The long hydrophobic hexadecyl chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, the thioester group can undergo hydrolysis, releasing active thiol groups that can interact with and modify protein thiols, affecting their function and activity .
Comparison with Similar Compounds
Physicochemical Properties
Thioesters, esters, and halogenated hydrocarbons exhibit distinct physical and chemical behaviors due to variations in functional groups and molecular structures.
Key Observations :
Reactivity and Stability
Functional groups dictate reactivity profiles:
Research Findings :
- Thioesters like this compound are more reactive than esters due to the weaker C-S bond (vs. C-O in esters), facilitating faster hydrolysis or transesterification .
- Chlorinated compounds (e.g., ethyl chloride) exhibit acute toxicity and environmental persistence, suggesting similar risks for chloro-substituted thioesters .
Toxicity and Environmental Impact
Regulatory Considerations :
- Ethyl chloride’s classification under REACH and CLP regulations highlights stringent handling requirements for halogenated compounds, which may extend to this compound .
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